molecular formula C10H8O3 B588943 7-Methylisochroman-1,3-dione CAS No. 154713-84-5

7-Methylisochroman-1,3-dione

Cat. No.: B588943
CAS No.: 154713-84-5
M. Wt: 176.171
InChI Key: OPECHWNBIKSYDC-UHFFFAOYSA-N
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Description

7-Methylisochroman-1,3-dione is a chemical compound with the molecular formula C₁₀H₈O₃. It belongs to the class of isochroman derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a fused ring system that includes a methyl group at the 7th position and two carbonyl groups at the 1st and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisochroman-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps . Another approach involves the use of boron trifluoride etherate as a catalyst in the cyclocondensation of arylethanol with diethoxymethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Methylisochroman-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

7-Methylisochroman-1,3-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methylisochroman-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 7-Methylisochroman-1,3-dione is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isochroman derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

7-methyl-4H-isochromene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPECHWNBIKSYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)OC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 100ml of acetyl chloride, 5.4 g of 4-methylhomophthalic acid was added and the resulting mixture was heated to reflux for 4 hours. The solvent was evaporated under reduced pressure and the generated crystals were washed with ether to obtain 4.67 g of 4-methylhomophthalic anhydride.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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